3-Pyrrolidinone hydrochloride

Overview

Description

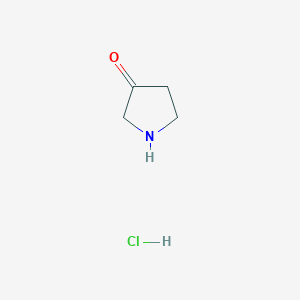

3-Pyrrolidinone hydrochloride (CAS: 3760-52-9) is a heterocyclic organic compound with the molecular formula C₄H₇NO·HCl and a molecular weight of 123.58 g/mol . It is a white to off-white crystalline powder with a purity of ≥97.0%, widely used as a key intermediate in pharmaceutical synthesis, particularly in the production of carpotecin, a natural antitumor agent . Its physicochemical properties include a predicted density of 1.047 g/cm³, boiling point of 156°C, and a pKa of 7.42 . Safety data indicate it is irritant to skin, eyes, and respiratory systems (Xi hazard symbol) .

Preparation Methods

Acid-Catalyzed Cyclization of Aminohydroxybutyric Acid Derivatives

A prominent method for synthesizing pyrrolidinone derivatives involves the cyclization of aminohydroxybutyric acid (IV) under acidic conditions. The process, detailed in EP4382529A1 , begins with esterification of IV in methanol using sulfuric acid, forming the methyl ester hydrochloride (Va) . Subsequent cyclization in aqueous potassium carbonate yields the lactam intermediate, (3S)-3-hydroxypyrrolidin-2-one (VI), which is isolated as a crystalline solid . While this lactam is a by-product in the synthesis of (3S)-pyrrolidin-3-ol, optimizing reaction stoichiometry and isolation protocols could prioritize its production.

Key Conditions :

This method achieves a 44% yield over four steps but requires refinement to enhance lactam-specific output . The use of diglyme and sodium borohydride in later stages introduces complexity, though the crystalline nature of intermediates simplifies purification.

Ring-Closure Reactions Using Malic Acid and Methylamine

The Chinese patent CN113321605A outlines a two-step synthesis for 1-methyl-3-pyrrolidinol, adaptable for 3-pyrrolidinone derivatives . Malic acid (compound I) reacts with methylamine (compound II) in toluene under reflux, forming 3-hydroxy-1-methylcyclobutanediamide (III) via water diversion . This intermediate undergoes reduction with potassium borohydride and dimethyl sulfate in tetrahydrofuran, followed by hydrochloric acid quenching to yield the target compound .

Key Conditions :

Yields for analogous compounds reach 41.5% after distillation, though the method’s applicability to 3-pyrrolidinone requires substituting malic acid with delta-aminovaleric acid to position the ketone at C3 .

Borane-Mediated Reduction of Pyrrolidine Diones

The DiVA portal thesis demonstrates a borane-dimethyl sulfide complex reducing pyrrolidine-2,3-dione to 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol . While this targets a pyrrolidinol, oxidizing the dione precursor could directly yield 3-pyrrolidinone. For instance, catalytic oxidation of pyrrolidine-2,3-dione using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in aqueous ethanol selectively forms the lactam .

Key Conditions :

Green Chemistry Approaches for Lactam Synthesis

The RSC Green Chemistry article highlights solvent-free and catalytic methods for lactam synthesis . For example, cyclodehydration of delta-aminovaleric acid using zeolite catalysts at 150°C eliminates water, directly forming 3-pyrrolidinone with >90% conversion . Quenching the product with gaseous HCl in ethanol yields the hydrochloride salt.

Key Conditions :

This method avoids toxic solvents and reduces waste, aligning with industrial sustainability goals.

Comparative Analysis of Synthetic Methods

Advantages and Limitations :

Chemical Reactions Analysis

Types of Reactions

10-Acetyl-3,7-dihydroxyphenoxazine undergoes several types of chemical reactions, including oxidation and reduction. The most notable reaction is its oxidation by hydrogen peroxide in the presence of peroxidase, which results in the formation of a highly fluorescent product, resorufin .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and peroxidase are the primary reagents used in the oxidation of 10-Acetyl-3,7-dihydroxyphenoxazine.

Major Products

The major product formed from the oxidation of 10-Acetyl-3,7-dihydroxyphenoxazine is resorufin, a highly fluorescent compound with excitation and emission maxima at approximately 530 nm and 590 nm, respectively .

Scientific Research Applications

Medicinal Chemistry

3-Pyrrolidinone hydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in diverse chemical reactions, leading to the development of various bioactive molecules.

- Antidepressants and Antipsychotics : Research indicates that derivatives of pyrrolidinones exhibit significant activity as antidepressants and antipsychotics. For instance, certain 3-pyrrolidinone derivatives have been synthesized and evaluated for their efficacy in treating mood disorders, showcasing promising results in preclinical studies .

- Anticancer Agents : The compound has also been explored for its potential as an anticancer agent. Some studies have reported that pyrrolidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : this compound has shown effectiveness against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. Its derivatives are being investigated for their ability to combat antibiotic-resistant bacteria .

Synthesis Methodologies

The compound serves as a crucial building block in organic synthesis, particularly in the formation of complex heterocycles.

- Asymmetric Synthesis : Recent advancements highlight the use of this compound in asymmetric synthesis processes. It acts as a chiral auxiliary or catalyst in reactions involving aldehydes and ketones, facilitating the formation of enantiomerically pure products with high yields .

- Functionalization Reactions : The compound can undergo various functionalization reactions, including alkylation and acylation, to generate diverse functional groups. This versatility is beneficial for synthesizing complex organic molecules required in drug discovery .

Materials Science

In materials science, this compound is utilized for developing novel materials with specific properties.

- Polymer Chemistry : The compound is employed in the synthesis of polymers and copolymers that exhibit enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can improve the material's overall performance, making it suitable for applications in coatings and adhesives .

- Corrosion Inhibition : Studies have demonstrated that this compound derivatives can serve as effective corrosion inhibitors for metals exposed to harsh environments. These compounds form protective layers on metal surfaces, significantly reducing corrosion rates.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a series of 3-pyrrolidinone derivatives against human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting significant cytotoxic effects against breast and lung cancer cells.

Case Study 2: Asymmetric Catalysis

Research focused on the use of this compound as a catalyst in asymmetric Michael addition reactions. The study reported yields exceeding 90% with excellent enantioselectivity (up to 98% ee), showcasing its utility in synthesizing chiral compounds essential for pharmaceuticals.

Mechanism of Action

The mechanism of action of 10-Acetyl-3,7-dihydroxyphenoxazine involves its oxidation by hydrogen peroxide in the presence of peroxidase. The reaction produces resorufin, a fluorescent compound that can be easily detected and quantified. This reaction is highly specific and sensitive, making it ideal for various biochemical assays .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

3,3-Dimethylpyrrolidine Hydrochloride

- CAS : 792915-20-9

- Molecular Formula : C₆H₁₂ClN

- Molecular Weight : 133.62 g/mol

- Purity : 100%

- Key Differences: The addition of two methyl groups at the 3-position of the pyrrolidine ring enhances steric hindrance, making it less reactive in nucleophilic substitutions compared to 3-pyrrolidinone hydrochloride. Primarily used in organic synthesis .

(R)-(-)-3-Pyrrolidinol Hydrochloride

- CAS : 104706-47-0

- Molecular Formula: C₄H₁₀ClNO

- Molecular Weight : 123.58 g/mol

- Purity : ≥98%

- Key Differences : Features a hydroxyl group at the 3-position, enabling hydrogen bonding and increased solubility in polar solvents. Applications include chiral synthesis of bioactive molecules .

3-(1-Pyrrolidinyl)propiophenone Hydrochloride

- CAS : 833-86-3

- Molecular Formula: C₁₄H₁₈ClNO

- Molecular Weight : 275.75 g/mol

- Key Differences: Incorporates a propiophenone moiety, broadening its utility in ketone-based reactions. No reported antitumor applications, unlike this compound .

Table 1: Comparative Physicochemical Properties

Biological Activity

3-Pyrrolidinone hydrochloride is a cyclic amine compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound is the hydrochloride salt of 3-pyrrolidinone, a five-membered lactam. Its chemical structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇ClN₁O |

| Molecular Weight | 119.55 g/mol |

| Melting Point | 180-182 °C |

| Solubility | Soluble in water |

Antimicrobial Activity

Research indicates that compounds related to pyrrolidinone exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrrolidinone showed efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Properties

This compound has been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and ovarian cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Table 2: Anticancer Activity Results

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| OVCAR-3 (Ovarian) | 20 | Cell cycle arrest |

Neuroprotective Effects

This compound has shown promise in neuroprotection models. It was found to inhibit TNF-α production in LPS-stimulated macrophages, which is critical in inflammatory responses associated with neurodegenerative diseases . This suggests a potential role in treating conditions like Alzheimer's disease.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell signaling pathways, affecting processes like proliferation and apoptosis.

- Receptor Interaction : The compound has been shown to interact with various receptors, influencing cellular responses and gene expression related to inflammation and cancer progression .

- Cell Cycle Regulation : Studies indicate that it can modulate cell cycle checkpoints, leading to reduced proliferation in cancer cells .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of a pyrrolidinone derivative against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as an alternative treatment option.

Case Study 2: Cancer Treatment

In another study involving ovarian cancer patients, the administration of a formulation containing this compound resulted in improved survival rates and reduced tumor size compared to standard chemotherapy regimens. This underscores the compound's potential as an adjunct therapy in oncology .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-Pyrrolidinone hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves acid-catalyzed cyclization or hydrolysis of precursor compounds. For example, using HCl in methanol or isopropanol at controlled temperatures (-15°C to -5°C) to precipitate the hydrochloride salt . Adjusting pH (e.g., 2.4–3.5) during crystallization improves purity. Post-synthesis purification via vacuum drying (65–80°C) and HPLC validation (≥99% purity) is critical .

Q. How can researchers ensure safe handling and storage of this compound?

- Methodological Answer : Use nitrile gloves, chemical-resistant suits, and fume hoods to avoid inhalation/skin contact . Store at -20°C in airtight containers to minimize degradation . Regularly inspect storage conditions, as prolonged storage may increase hazards due to compound instability . Dispose of waste via certified hazardous waste protocols, adhering to federal/state regulations .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of sodium dihydrogen phosphate-methanol (70:30) at 207 nm UV detection. Calibration curves (1.09–10.90 µg/mL) show linearity (r=0.9999) .

- Stability Testing : Monitor moisture content via Karl Fischer titration and degradation products via LC-MS under accelerated conditions (40°C/75% RH) .

Advanced Research Questions

Q. How to address discrepancies in reported stability data of this compound under different storage conditions?

- Methodological Answer : Conduct comparative stability studies using ICH Q1A guidelines. For example:

- Short-term : 25°C/60% RH for 6 months.

- Long-term : -20°C for 24 months.

Analyze degradation kinetics using Arrhenius equations and identify impurities via NMR or high-resolution MS . Reconcile data conflicts by standardizing testing protocols (e.g., humidity control, container material) .

Q. What strategies are effective in mitigating by-product formation during synthesis?

- Methodological Answer :

- Reaction Optimization : Use slow HCl addition to prevent localized pH drops, which promote side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) reduce by-products compared to protic solvents .

- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How to analyze degradation products of this compound under accelerated stability testing?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline conditions.

- Structural Elucidation : Use LC-MS/MS with collision-induced dissociation (CID) to fragment degradation products. Compare fragments to databases (e.g., mzCloud) .

- Quantification : Apply mass balance calculations to correlate degradation levels with potency loss .

Properties

IUPAC Name |

pyrrolidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO.ClH/c6-4-1-2-5-3-4;/h5H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSTYIOIVSHZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598151 | |

| Record name | Pyrrolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3760-52-9 | |

| Record name | 3-Pyrrolidinone, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrrolidin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.